molecular formula C16H15N3O2S B2711171 N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-65-8

N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2711171
CAS No.: 851945-65-8
M. Wt: 313.38
InChI Key: JMHMTTRIDSTCCV-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a carboxamide substituent at position 6 and a 2,4-dimethylphenyl group at the N-position.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-4-5-13(10(2)6-9)18-14(20)12-7-17-16-19(15(12)21)11(3)8-22-16/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHMTTRIDSTCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction conditions often require acidic catalysts and elevated temperatures to facilitate the formation of the thiazolopyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits promising anticancer activity. Studies have shown that compounds with similar thiazole or pyrimidine structures often demonstrate significant cytotoxic effects against various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • In a study evaluating the cytotoxicity of thiazole derivatives, compounds structurally related to this compound showed effective inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung adenocarcinoma) with IC50 values ranging from 10 to 30 µM .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Structural activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxicity by improving interactions with cellular targets involved in cancer progression .

Other Therapeutic Applications

Beyond anticancer properties, this compound may have potential applications in other therapeutic areas:

  • Antimicrobial Activity :
    • Thiazole derivatives have been reported to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that similar compounds could be developed for treating infections .
  • Anti-inflammatory Effects :
    • Some studies suggest that thiazole-based compounds can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases .

Summary Table of Applications

Application TypeDescriptionExample Findings
AnticancerCytotoxic effects on cancer cell linesIC50 values between 10–30 µM
AntimicrobialActivity against bacterial strainsEffective against Gram-positive bacteria
Anti-inflammatoryModulation of inflammatory pathwaysPotential use in inflammatory diseases

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogs differ in substituents on the thiazolo[3,2-a]pyrimidine core and the carboxamide moiety. Representative examples include:

Compound Name Substituents (R1, R2, R3) Key Differences
N-(2,4-Dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (Target) R1=3-methyl, R2=5-oxo, R3=2,4-dimethylphenyl Baseline compound; optimized for lipophilicity and steric bulk.
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide R1=7-methyl, R2=3-oxo, R3=phenyl Lacks 2,4-dimethylphenyl; methoxy group enhances polarity.
7-Methyl-5-(4-nitrophenyl)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide R1=7-methyl, R2=3-oxo, R3=4-nitrophenyl Nitro group introduces electron-withdrawing effects; impacts redox activity.
N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide R1=H, R2=5-oxo, R3=4-methoxyphenethyl Phenethyl chain increases molecular weight; may influence receptor binding.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 2,4-dimethylphenyl group increases logP compared to analogs with polar substituents (e.g., nitro or methoxy groups) .
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit higher melting points (>200°C) due to enhanced intermolecular interactions.
  • Reactivity : The carboxamide moiety in the target compound participates in hydrogen bonding, akin to sulfonamide derivatives in , though with reduced acidity compared to sulfonamides .

Crystallographic and Spectroscopic Data

  • X-ray Crystallography : Analogous compounds like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-... () show planar thiazolo-pyrimidine cores with π-halogen interactions . The target compound’s 2,4-dimethylphenyl group likely disrupts such interactions, altering crystal packing.
  • NMR/IR: The target compound’s 1H NMR spectrum would show distinct aromatic proton splitting for the 2,4-dimethylphenyl group, differentiating it from monosubstituted analogs .

Critical Analysis of Research Findings

  • Synthesis Challenges : The 2,4-dimethylphenyl group complicates regioselective substitution, requiring optimized reaction conditions compared to simpler analogs .
  • Contradictions : reports high yields (>85%) for sulfonamide derivatives, whereas nitro-substituted analogs () show lower yields (~60%), highlighting substituent-dependent reactivity .
  • Knowledge Gaps: Pharmacokinetic data (e.g., bioavailability, metabolic stability) for the target compound remains unstudied.

Biological Activity

N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as D358-0182, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O2SC_{16}H_{15}N_3O_2S. Its structure features a thiazolo-pyrimidine core with various substituents that influence its biological activity. The presence of the dimethylphenyl group enhances its stability and solubility in biological systems.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit considerable antimicrobial properties. For instance:

  • Gram-positive bacteria : The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
  • Fungi : It has been reported to possess antifungal activity against drug-resistant strains of Candida, which is particularly relevant given the rising incidence of antifungal resistance .

Anticancer Activity

The compound's anticancer potential has been evaluated in various cancer cell lines:

  • Caco-2 cells : Studies indicate that D358-0182 significantly decreases cell viability, suggesting it may induce apoptosis or inhibit proliferation .
  • A549 cells : The compound demonstrated selective activity against lung cancer cells, with a notable decrease in viability observed at specific concentrations .

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[3,2-a]pyrimidine derivatives is heavily influenced by their structural features. Key findings include:

  • Substituent Effects : The presence of specific groups on the phenyl ring can enhance or diminish activity. For example:
    • Compounds with halogen substitutions showed improved anticancer properties compared to their non-substituted counterparts .
    • The introduction of electron-withdrawing groups was associated with increased antimicrobial activity .
  • Core Modifications : Modifications on the thiazole or pyrimidine rings can lead to varying degrees of bioactivity. For instance, compounds with additional methyl or chloro groups exhibited enhanced potency against certain bacterial strains .

Case Studies

  • Synthesis and Evaluation : A study synthesized several thiazolo[3,2-a]pyrimidine derivatives and evaluated their antimicrobial and anticancer activities. D358-0182 was among those identified with promising results against resistant bacterial strains and cancer cell lines .
  • Comparative Analysis : In a comparative study involving structurally similar compounds, D358-0182 was found to outperform others in terms of both antimicrobial and anticancer efficacy due to its unique substitution pattern .

Data Table

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer Activity
D358-01822,4-DimethylphenylEffective against MRSASignificant reduction in Caco-2 cell viability
N-mesitylMesityl groupAntiviral propertiesModerate anticancer effects
N-ethylEthyl substitutionBroad-spectrumLow activity against A549 cells

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of thiazolo[3,2-a]pyrimidine derivatives like N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For example, describes refluxing a mixture of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and aromatic aldehydes in acetic acid/acetic anhydride (1:1) for 8–10 hours. Critical parameters include:

  • Catalyst selection : Sodium acetate is used to deprotonate intermediates and stabilize reactive species.
  • Solvent system : Glacial acetic acid promotes cyclization, while acetic anhydride acts as a dehydrating agent.
  • Recrystallization : Ethyl acetate/ethanol (3:2) yields pure crystals suitable for X-ray diffraction .

Q. How is the structural characterization of this compound performed, and what crystallographic parameters are most informative?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Unit cell dimensions : Triclinic system with space group P1 (common for thiazolo[3,2-a]pyrimidines).
  • Dihedral angles : For example, the fused thiazolopyrimidine ring in forms an 80.94° angle with the benzene ring, indicating steric hindrance or π-π interactions .
  • Hydrogen bonding : Intermolecular C–H···O bonds stabilize crystal packing, as shown in (dotted lines in unit cell diagrams) .
    • Complementary techniques: NMR (1H/13C) for confirming substituent positions, IR for carbonyl (C=O) and amide (N–H) stretching frequencies.

Advanced Research Questions

Q. How do stereochemical outcomes (e.g., Z/E isomerism) influence the reactivity of thiazolo[3,2-a]pyrimidine derivatives during synthesis?

  • Methodological Answer : Substituents on the benzylidene moiety (e.g., 2,4,6-trimethoxy in ) dictate stereochemistry. The Z-configuration is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent protons, as observed in for a related compound. Computational modeling (DFT) can predict energy barriers for isomerization, while SC-XRD validates spatial arrangements .

Q. What strategies resolve contradictions in bioactivity data across structurally similar thiazolo[3,2-a]pyrimidine derivatives?

  • Methodological Answer :

  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) on biological targets. For example, notes that hydrogenation of the thiazole moiety enhances bioactivity in derivatives.
  • In silico docking : Use crystallographic data (e.g., ’s flattened boat conformation) to model ligand-receptor interactions and identify false positives in assay data .
  • Meta-analysis : Cross-reference published IC50 values with synthetic protocols to identify batch variability or impurities.

Q. How can computational modeling predict intermolecular interactions in crystalline forms of this compound?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantifies close contacts (e.g., C–H···O, π-π stacking) using SC-XRD data. In , bifurcated hydrogen bonds along the c-axis correlate with thermal stability.
  • Molecular dynamics (MD) simulations : Predict packing efficiency based on van der Waals radii and torsional angles. For example, the puckered pyrimidine ring in reduces steric clashes with trimethoxybenzylidene groups .

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